molecular formula C9H15NO2 B13255577 Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate

Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13255577
M. Wt: 169.22 g/mol
InChI Key: RHUPNQUMXRPWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered interest in the fields of synthetic and medicinal chemistry. The unique structure of this compound, characterized by a spirocyclic framework, makes it a valuable target for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . For example, the reaction of diisopropyl malonate with a suitable electrophile in the presence of a base such as sodium hydride in dry DMF can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored as a scaffold for drug design, particularly in the development of peptidomimetic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate stands out due to its specific methyl and ester functional groups, which can influence its reactivity and biological activity. The presence of these groups can enhance its potential as a versatile building block in synthetic chemistry and drug design .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 7-methyl-2-azaspiro[3.3]heptane-3-carboxylate

InChI

InChI=1S/C9H15NO2/c1-6-3-4-9(6)5-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3

InChI Key

RHUPNQUMXRPWKM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC12CNC2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.